molecular formula C9H9NO3S B12544754 3-Cyanobenzyl methanesulfonate CAS No. 655250-91-2

3-Cyanobenzyl methanesulfonate

Cat. No.: B12544754
CAS No.: 655250-91-2
M. Wt: 211.24 g/mol
InChI Key: CFZRSFJJTBGXQG-UHFFFAOYSA-N
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Description

3-Cyanobenzyl methanesulfonate (CAS 655250-91-2) is a chemical building block of interest in organic and medicinal chemistry research. With a molecular formula of C 9 H 9 NO 3 S and a molecular weight of 211.24 g/mol , this compound features a benzonitrile core functionalized with a reactive methanesulfonate ester group. This structure makes it a versatile alkylating agent and a key synthetic intermediate. Its primary research application lies in its role as a precursor in multi-step synthesis. The methanesulfonate (mesylate) group is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows researchers to readily introduce the 3-cyanobenzyl moiety into more complex molecules, creating new chemical entities for various investigations . Compounds with benzyl methanesulfonate structures have been utilized in photoinduced electron transfer reactions to generate radical species for novel carbon-carbon bond formation, demonstrating their utility in developing new synthetic methodologies . Furthermore, structurally similar cyanobenzyl compounds are frequently employed in pharmaceutical research for the design and synthesis of potential therapeutic agents, such as novel antifungal derivatives . Handling Precautions: As with many methanesulfonate esters, this compound should be handled with care. Appropriate personal protective equipment should be worn, and it should be used only in a well-ventilated laboratory environment. This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use, nor for any form of human consumption.

Properties

IUPAC Name

(3-cyanophenyl)methyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c1-14(11,12)13-7-9-4-2-3-8(5-9)6-10/h2-5H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZRSFJJTBGXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1=CC(=CC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20798417
Record name (3-Cyanophenyl)methyl methanesulfonate
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URL https://comptox.epa.gov/dashboard/DTXSID20798417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

655250-91-2
Record name (3-Cyanophenyl)methyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20798417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Cyanobenzyl Methanesulfonate

Direct Esterification Approaches to 3-Cyanobenzyl Methanesulfonate (B1217627)

The most conventional and widely practiced method for synthesizing 3-Cyanobenzyl methanesulfonate is through the direct esterification of 3-cyanobenzyl alcohol. This approach involves the reaction of the alcohol with a methanesulfonyl-containing reagent, leading to the formation of the desired ester.

Optimized Reaction Conditions and Reagent Selection (e.g., methanesulfonyl chloride with non-nucleophilic bases)

The formation of methanesulfonates (mesylates) from alcohols is typically achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base. commonorganicchemistry.com This method is directly applicable to the synthesis of this compound from 3-cyanobenzyl alcohol. The base, commonly a tertiary amine such as triethylamine (B128534) (TEA) or pyridine (B92270), serves to neutralize the hydrochloric acid byproduct generated during the reaction. commonorganicchemistry.commdma.ch

The reaction is generally carried out in an aprotic solvent, such as dichloromethane (B109758) (DCM) or diethyl ether, at reduced temperatures (typically between 0°C and -10°C) to control the reaction rate and minimize side reactions. mdma.chprepchem.com An excess of the base is often used to ensure complete neutralization of the acid. mdma.ch An alternative reagent to methanesulfonyl chloride is methanesulfonic anhydride (B1165640), which can be advantageous as it avoids the potential formation of alkyl chloride byproducts. commonorganicchemistry.com

Table 1: Typical Reagents and Conditions for Direct Esterification

Component Role Example Typical Conditions
Alcohol Substrate 3-Cyanobenzyl alcohol 1 equivalent
Mesylating Agent Reagent Methanesulfonyl chloride (MsCl) or Methanesulfonic anhydride ((MeSO₂)₂O) 1.1 - 1.2 equivalents
Base Acid Scavenger Triethylamine (TEA) or Pyridine 1.5 - 2.0 equivalents
Solvent Medium Dichloromethane (DCM) or Diethyl ether Anhydrous
Temperature Control 0°C to -10°C, then room temperature

| Reaction Time | Duration | 15 minutes to several hours | Monitored by TLC |

This table presents generalized conditions based on standard mesylation procedures. commonorganicchemistry.commdma.chprepchem.com

Investigations into Reaction Kinetics and Thermodynamics

Detailed kinetic and mechanistic studies on sulfonate ester formation, in general, provide valuable insights applicable to the synthesis of this compound. Research indicates that the formation of sulfonate esters from an alcohol and a sulfonic acid requires specific, often stringent, conditions, such as high concentrations of both reactants and the absence of water. enovatia.comacs.orgresearchgate.net

The rate of ester formation is found to be exclusively dependent on the concentrations of the sulfonate anion and the protonated alcohol in the solution. enovatia.comacs.orgresearchgate.net The reaction mechanism involves the nucleophilic attack of the alcohol on the sulfur atom of the sulfonyl chloride. mdma.ch From a thermodynamic perspective, the reaction is typically favorable. The thermochemical aspects of mesylation reactions are crucial for safe and efficient scale-up, requiring careful measurement of reaction calorimetry to manage the heat generated. acs.org Computational studies using Density Functional Theory (DFT) have also been employed to calculate the energetics and activation barriers for reactions involving mesylate esters, confirming that the conversion of reactants is accompanied by a significant decrease in energy. nih.govresearchgate.net

Table 2: Key Findings on Sulfonate Ester Formation Dynamics

Aspect Finding Source(s)
Conditions Requires high concentrations of alcohol and sulfonic acid with minimal water. enovatia.comresearchgate.net enovatia.comresearchgate.net
Rate Dependence Formation rate depends on the concentrations of sulfonate anion and protonated alcohol. enovatia.comacs.org enovatia.comacs.org
Mechanism Involves nucleophilic attack of the alcohol on the sulfonyl group. mdma.ch mdma.ch
Thermodynamics The reaction is generally exothermic and requires thermal management for scale-up. acs.org acs.org

| Neutralization | Ester formation is prevented if the acid is neutralized by even a slight excess of base. enovatia.comacs.org | enovatia.comacs.org |

Stereochemical Control in Synthesis (if applicable to chiral precursors)

The precursor for this compound, 3-cyanobenzyl alcohol, is an achiral molecule, meaning it does not have a stereocenter. Therefore, considerations of stereochemical control are not directly applicable to its synthesis.

However, in cases involving chiral alcohol precursors, the direct esterification to a methanesulfonate is a well-established method that proceeds with retention of configuration at the stereogenic carbon. libretexts.org This is because the reaction mechanism involves the attack of the alcohol's oxygen atom on the sulfur atom of methanesulfonyl chloride, and the carbon-oxygen bond of the alcohol is not broken during the process. The resulting mesylate is an excellent leaving group, and subsequent nucleophilic substitution reactions (SN2) at this center typically occur with an inversion of stereochemistry. libretexts.orgvanderbilt.edu This predictability is fundamental in stereocontrolled synthesis, where the mesylate acts as a reliable intermediate to invert the stereochemistry of a chiral alcohol. researchgate.netbeilstein-journals.org

Alternative Synthetic Routes to this compound

While direct esterification is the most common route, modern organic synthesis explores alternative strategies, including functional group transformations and multicomponent reactions, to construct molecules.

Functional Group Transformations Leading to the Methanesulfonate Moiety

The transformation of other functional groups into a methanesulfonate is not a common synthetic strategy. The primary and most efficient method for introducing a mesylate group is through the esterification of an alcohol. vanderbilt.eduslideserve.com

The utility of the methanesulfonate group in synthesis lies in its exceptional ability to act as a leaving group in nucleophilic substitution and elimination reactions. chemistrytalk.orgmsu.edu Consequently, functional group interconversions typically involve the conversion of a mesylate into other functional groups (such as halides, nitriles, azides, and amines) rather than its formation from other functionalities. vanderbilt.eduslideserve.comfiveable.me The high reactivity of the mesylate group makes it a transient intermediate for the introduction of other functionalities rather than an endpoint of a functional group interconversion strategy. msu.edu

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent an efficient and atom-economical approach to complex molecules. While no specific MCR for this compound has been reported, several novel MCRs for the synthesis of sulfonate esters in general have been developed. These cutting-edge methods could potentially be adapted for the synthesis of the target compound.

Recent research has demonstrated the following strategies:

Copper-Catalyzed MCR: A method using a copper catalyst facilitates a reaction between an aryl diazonium salt, an alcohol, and a sulfur dioxide surrogate like DABCO·(SO₂)₂ (DABSO) to yield sulfonic esters under mild conditions. researchgate.net

Visible-Light-Induced MCR: This approach uses visible light to induce a one-pot reaction between arylazo sulfones, an alcohol, and DABSO, catalyzed by copper iodide (CuI), to produce a wide range of sulfonic esters. rsc.orgrsc.org

Electrochemical MCR: An electrochemical one-pot synthesis of enaminyl sulfonate esters has been developed from simple alkylamines, sulfur dioxide (SO₂), and alcohols, showcasing a modern, electrolyte-free approach. acs.orgnih.gov

These strategies offer innovative, one-pot alternatives to the classical two-step synthesis involving the preparation and reaction of a sulfonyl chloride.

Table 3: Overview of Alternative Multicomponent Reaction Strategies for Sulfonate Esters

Strategy Key Reactants Catalyst/Conditions Product Type Source(s)
Copper-Catalyzed Aryl diazonium salt, Alcohol, DABSO Copper (Cu) catalyst Aryl/Alkyl Sulfonate Esters researchgate.net
Visible-Light-Induced Arylazo sulfone, Alcohol, DABSO CuI, Blue LED light Aryl/Alkyl Sulfonate Esters rsc.orgrsc.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production. researchgate.net This involves exploring alternative reaction conditions, minimizing waste, and maximizing the efficiency of atom use. garph.co.uk

Solvent-Free and Catalyst-Free Methods

The pursuit of greener synthetic routes encourages the reduction or elimination of volatile organic solvents (VOCs), which are often hazardous and difficult to contain. srict.in

Solvent-Free Approaches: While a specific solvent-free synthesis for this compound is not widely documented, general techniques in green chemistry offer potential pathways. One such method is the use of grinding or mechanochemistry, where reactants are combined in a mortar and pestle, sometimes with a catalytic amount of a solid base. jacsdirectory.com This solvent-free approach has been successfully applied to other organic reactions, such as the Claisen-Schmidt condensation to form chalcones. jacsdirectory.com Applying this principle would involve grinding 3-cyanobenzyl alcohol, methanesulfonyl chloride, and a solid base, potentially reducing reaction time and eliminating the need for organic solvents.

Catalyst-Free Considerations: The standard synthesis of sulfonate esters relies on a base to act as an acid scavenger. In this context, the base is a stoichiometric reagent rather than a catalyst. A truly "catalyst-free" method for this transformation is challenging because of the generation of HCl. However, green chemistry principles would advocate for using a base that is easily recoverable or results in a benign, easily disposable salt.

Scalability and Process Chemistry Considerations for this compound Production

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production requires careful consideration of several process chemistry factors to ensure efficiency, safety, and cost-effectiveness.

Temperature Control: The reaction is exothermic, and maintaining a stable temperature is crucial to prevent side reactions and decomposition of the product. On a large scale, this requires efficient heat exchange systems within the reactor.

Purification Methods: While laboratory-scale purification often relies on flash chromatography, this method is generally not feasible for large quantities. Industrial production would favor more scalable techniques like recrystallization to achieve high purity of the final product. acs.org

Solvent Recovery: The use of large volumes of solvents necessitates an integrated solvent recovery and recycling system. This not only reduces the environmental impact but also significantly lowers operational costs.

Impurity Profiling: A thorough understanding and control of potential impurities are essential. Process development would involve identifying process-related impurities and defining a control strategy to minimize their formation. acs.org This ensures the final product meets the required quality specifications.

Chemical Transformations and Reactivity of 3 Cyanobenzyl Methanesulfonate

Nucleophilic Substitution Reactions Involving the Methanesulfonate (B1217627) Leaving Group

The core reactivity of 3-cyanobenzyl methanesulfonate lies in the facile displacement of the methanesulfonate anion (a very weak base and therefore an excellent leaving group) by a wide range of nucleophiles. These reactions typically proceed via an S(_N)2 mechanism, especially with primary benzylic systems like this one, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. The benzylic position enhances reactivity towards both S(_N)1 and S(_N)2 pathways due to the ability of the benzene (B151609) ring to stabilize both a carbocation intermediate and the transition state of an S(_N)2 reaction. chemistry.coachchemistrysteps.com

Carbon-Centered Nucleophile Additions (e.g., formation of C-C bonds)

The reaction of this compound with carbon-centered nucleophiles provides a direct route for the formation of new carbon-carbon bonds, a fundamental transformation in organic synthesis. Active methylene compounds, such as β-diketones, β-ketoesters, and malonates, are common nucleophiles in this context. These reactions are typically carried out in the presence of a base, which deprotonates the active methylene compound to generate a stabilized carbanion that subsequently displaces the methanesulfonate group. researchgate.netbipublication.com

For instance, the alkylation of active methylene compounds with benzyl (B1604629) halides, which are analogous in reactivity to methanesulfonates, is a well-established method. researchgate.net The use of a suitable base is crucial for the success of these reactions, with choices ranging from alkali metal hydroxides and alkoxides to milder bases like cesium carbonate. researchgate.net

Table 1: Examples of C-C Bond Formation with 3-Cyanobenzyl Halides Data based on analogous reactions with benzyl halides.

Nucleophile (Active Methylene Compound)BaseSolventProduct
Diethyl malonateSodium ethoxideEthanolDiethyl 2-(3-cyanobenzyl)malonate
Ethyl acetoacetatePotassium carbonateAcetoneEthyl 2-(3-cyanobenzyl)-3-oxobutanoate
AcetylacetoneCesium carbonateDMF3-(3-Cyanobenzyl)pentane-2,4-dione

Oxygen-Centered Nucleophile Reactions (e.g., ether and ester formation)

This compound readily reacts with oxygen-centered nucleophiles to form ethers and esters. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide or sulfonate, is a classic and efficient method for ether formation. masterorganicchemistry.com In the case of this compound, reaction with an alkoxide, generated by treating an alcohol with a strong base like sodium hydride, yields the corresponding 3-cyanobenzyl ether. Phenoxides can also be used to synthesize aryl benzyl ethers. organicchemistrytutor.com

Ester formation is typically achieved by reacting this compound with a carboxylate salt. The carboxylate anion acts as the nucleophile, displacing the methanesulfonate to form the ester. This reaction can be carried out using a pre-formed carboxylate salt or by reacting a carboxylic acid with a base in the presence of the methanesulfonate. arkat-usa.org

Table 2: Examples of Ether and Ester Formation with 3-Cyanobenzyl Halides Data based on analogous reactions with benzyl halides.

NucleophileReagent/ConditionsProduct
Sodium ethoxideEthanol, reflux3-(Ethoxymethyl)benzonitrile
Sodium phenoxideDMF, 80 °C3-(Phenoxymethyl)benzonitrile
Sodium acetateAcetic acid, reflux3-Cyanobenzyl acetate
Sodium benzoateDMF, 100 °C3-Cyanobenzyl benzoate

Nitrogen-Centered Nucleophile Reactions (e.g., amine and amide formation)

Nitrogen-containing compounds, such as ammonia, primary amines, and secondary amines, are effective nucleophiles for the alkylation of this compound, leading to the formation of primary, secondary, and tertiary amines, respectively. However, a common challenge in the direct alkylation of amines is overalkylation, as the product amine is often more nucleophilic than the starting amine. researchgate.net To achieve selective mono-alkylation, specific strategies such as using a large excess of the amine or employing protecting groups may be necessary.

Sulfur-Centered Nucleophile Reactions (e.g., thioether formation)

Sulfur nucleophiles, particularly thiols and their conjugate bases (thiolates), are highly reactive towards this compound, leading to the formation of thioethers (sulfides). The high nucleophilicity of sulfur makes these reactions efficient. organic-chemistry.org A common method involves the reaction of a thiol with the methanesulfonate in the presence of a base to generate the more nucleophilic thiolate in situ. arkat-usa.org An alternative approach that avoids the handling of odorous thiols is the use of thiourea, which reacts with the benzylating agent to form an isothiouronium salt, followed by hydrolysis to generate the thiol or thiolate for subsequent reaction. arkat-usa.org

Table 3: Synthesis of Thioethers from Benzyl Halides Data based on analogous reactions with benzyl halides.

ThiolBaseSolventProduct
ThiophenolSodium hydroxide (B78521)Ethanol/Water(3-Cyanobenzyl)(phenyl)sulfane
EthanethiolSodium ethoxideEthanol(3-Cyanobenzyl)(ethyl)sulfane
Benzyl mercaptanPotassium carbonateAcetonitrile (B52724)(3-Cyanobenzyl)(benzyl)sulfane

Regioselectivity and Stereoselectivity in Substitution Pathways

For a simple substrate like this compound, nucleophilic attack occurs exclusively at the benzylic carbon, as it is the only electrophilic center susceptible to substitution. The concept of regioselectivity becomes more relevant in more complex molecules containing multiple potential electrophilic sites. The electron-withdrawing nature of the meta-substituted cyano group has a modest electronic influence on the benzylic position but does not direct the nucleophilic attack to other positions on the benzene ring under typical S(_N)2 conditions.

Since the benzylic carbon in this compound is prochiral, the introduction of a new substituent can, in principle, create a stereocenter. If the reaction proceeds via a pure S(_N)2 mechanism, it will occur with inversion of configuration at the benzylic carbon. However, given that benzylic substrates can also react via an S(_N)1 pathway, which involves a planar carbocation intermediate, a racemic mixture of products could be formed if a chiral center is generated. For a primary benzylic substrate like this compound, the S(_N)2 pathway is generally favored, especially with good nucleophiles, suggesting that stereospecificity could be achieved if a chiral analogue were used. youtube.com

Elimination Reactions to Form Unsaturated Systems

Elimination reactions, specifically dehydrohalogenation (or in this case, the analogous elimination of methanesulfonic acid), are a potential side reaction in the presence of strong, sterically hindered bases. wikipedia.orgunacademy.com For this compound, an E2 elimination would require the abstraction of a proton from a carbon adjacent to the benzylic carbon. Since there are no such protons on the benzene ring, elimination to form a double bond within the ring is not a feasible pathway under standard conditions.

However, if the benzyl group itself contains a hydrogen on the α-carbon of a substituent, elimination could be possible. In the case of the parent 3-cyanobenzyl system, elimination reactions are generally not observed as nucleophilic substitution is the overwhelmingly favored pathway. Benzylic halides and related compounds readily undergo elimination only if there is a hydrogen on the carbon adjacent to the aromatic ring, which is not the case here. chemistrysteps.com

Rearrangement Reactions Facilitated by the Methanesulfonate Group

The methanesulfonate group is an excellent leaving group, which is a key factor in facilitating rearrangement reactions. These rearrangements often proceed through a carbocation intermediate, which can then undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation. khanacademy.org

In the context of this compound, the initial formation of a primary benzylic carbocation upon departure of the methanesulfonate group is a potential first step. However, the presence of the electron-withdrawing cyano group at the meta position would destabilize this carbocation, making its formation less favorable.

While specific examples of rearrangement reactions involving this compound were not found in the search results, the general principle of carbocation rearrangements is a fundamental concept in organic chemistry. khanacademy.org For a rearrangement to occur, a less stable carbocation must be able to rearrange to a more stable one. In the case of the 3-cyanobenzyl cation, a hydride shift from the aromatic ring is unlikely. A rearrangement would be more plausible if the alkyl portion of the molecule contained additional carbons that could form a more stable secondary or tertiary carbocation.

Radical Reactions Involving this compound

While the scientific literature retrieved contains limited specific examples of radical reactions initiated directly from this compound, studies on closely related isomers, such as 4-cyanobenzyl methanesulfonate, provide valuable insight into potential radical-forming pathways. The cyanobenzyl functional group can participate in radical reactions, typically involving the formation of a cyanobenzyl radical intermediate. The stability of this radical is influenced by the electron-withdrawing nature of the cyano group, which can delocalize the unpaired electron through resonance. evergreensinochem.com

A notable example of a radical reaction involving a cyanobenzyl methanesulfonate is the photoinduced electron transfer (PET) reaction. In a study investigating the generation of β-keto radicals, 4-cyanobenzyl methanesulfonate was employed as an electron acceptor. Irradiation of a solution containing the methanesulfonate and a cyclopropanone acetal in acetonitrile led to the formation of the 4-cyanobenzyl radical.

The mechanism involves a single electron transfer from the cyclopropanone acetal (the donor) to the 4-cyanobenzyl methanesulfonate (the acceptor) upon photoirradiation. This process results in the formation of a transient pair of radicals: the 4-cyanobenzyl radical and a β-keto radical. The subsequent coupling of these radical species, as well as their dimerization, confirms the generation of the cyanobenzyl radical from its methanesulfonate precursor.

The general stability of benzyl-type free radicals is well-established, arising from the delocalization of the unpaired electron into the aromatic π-system. masterorganicchemistry.comlibretexts.org The presence of a cyano substituent can further influence this stability. An electron-withdrawing group like the cyanide group can stabilize a benzyl radical through resonance, promoting its formation. evergreensinochem.com While the positional isomerism (meta vs. para) can affect the extent of this stabilization, the fundamental ability of the cyanobenzyl system to support a radical intermediate is a key aspect of its reactivity.

The table below summarizes the products obtained from the photoinduced electron transfer reaction involving 4-cyanobenzyl methanesulfonate, illustrating the generation and subsequent reactions of the 4-cyanobenzyl radical.

ReactantsConditionsRadical IntermediatesProductsYield (%)
2-(p-methoxyphenyl)cyclopropanone acetal and 4-Cyanobenzyl methanesulfonateAcetonitrile, hv (high-pressure mercury lamp)4-Cyanobenzyl radical, β-keto radicalCoupling Product41
β-keto radical dimer3
4-Cyanobenzyl radical dimer20

This example underscores the potential for cyanobenzyl methanesulfonates to serve as precursors to cyanobenzyl radicals under specific reaction conditions, such as photoinduced electron transfer. The reactivity would then be dictated by the behavior of this radical intermediate.

Mechanistic Investigations of 3 Cyanobenzyl Methanesulfonate Reactions

Elucidation of Reaction Pathways and Transition States

The reactions of 3-Cyanobenzyl methanesulfonate (B1217627), a benzylic methanesulfonate, are expected to proceed primarily through nucleophilic substitution pathways, namely the SN1 and SN2 mechanisms. The operative pathway is highly dependent on the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.

The 3-cyano group is a moderately electron-withdrawing group, which destabilizes the formation of a benzyl (B1604629) cation at the benzylic carbon. This destabilization would generally disfavor an SN1 pathway, which proceeds through a carbocation intermediate. Consequently, it is anticipated that 3-Cyanobenzyl methanesulfonate will predominantly react via an SN2 mechanism, especially with strong nucleophiles in polar aprotic solvents. The SN2 reaction involves a backside attack by the nucleophile, leading to a single, concerted transition state where the nucleophile-carbon bond is forming concurrently with the carbon-leaving group bond breaking.

However, under conditions that favor ionization, such as in highly polar, protic solvents and with weak nucleophiles, an SN1 pathway cannot be entirely ruled out. While the 3-cyano group is destabilizing, the benzylic position itself offers some resonance stabilization to a carbocation. Therefore, a borderline mechanism or a competition between SN1 and SN2 pathways is plausible under certain conditions.

Computational studies on related benzyl systems have been instrumental in elucidating the structures and energies of transition states. For the SN2 reaction of this compound, the transition state would be expected to have a trigonal bipyramidal geometry around the benzylic carbon. In contrast, the rate-determining transition state for an SN1 reaction would resemble the benzyl cation, with significant positive charge development on the benzylic carbon. A study on the solvolysis of ring-substituted benzyl chlorides provides insight into how substituents affect transition state structures nih.gov.

Kinetic Studies and Rate Law Determinations

Kinetic studies are fundamental to distinguishing between SN1 and SN2 reaction mechanisms. The rate law for a reaction provides a mathematical expression of its dependence on the concentration of reactants.

For an SN2 reaction, the rate is dependent on the concentration of both the substrate (this compound) and the nucleophile. The rate law is expressed as:

Rate = k [this compound] [Nucleophile]

This bimolecular rate law reflects the involvement of both species in the rate-determining step.

For an SN1 reaction, the rate-determining step is the unimolecular ionization of the substrate to form a carbocation. Therefore, the rate is only dependent on the concentration of the substrate:

Rate = k [this compound]

Experimental determination of the reaction order with respect to each reactant would be necessary to definitively establish the rate law. This typically involves measuring the initial reaction rate at varying concentrations of the substrate and the nucleophile. Due to the electron-withdrawing nature of the cyano group, it is expected that reactions of this compound will predominantly exhibit second-order kinetics, characteristic of an SN2 mechanism.

Table 1: Expected Kinetic Parameters for Reactions of this compound

Reaction Type Expected Rate Law Dependence on [Substrate] Dependence on [Nucleophile]
SN2 Rate = k[Substrate][Nu] First Order First Order

Isotope Effects in Reaction Mechanisms

Kinetic isotope effects (KIEs) are a powerful tool for probing reaction mechanisms, particularly the nature of the transition state. The substitution of an atom with one of its heavier isotopes can lead to a change in the reaction rate.

For reactions of this compound, deuterium (B1214612) labeling at the benzylic position (α-deuterium KIE) would be particularly informative. In an SN1 reaction, the C-H(D) bond at the benzylic carbon experiences a change in hybridization from sp3 in the reactant to sp2 in the carbocation intermediate. This leads to a less constrained C-D bond in the transition state, resulting in a normal secondary KIE (kH/kD > 1), typically in the range of 1.10-1.15.

In a pure SN2 reaction, the hybridization at the benzylic carbon in the transition state is also considered to be sp2-like. However, the transition state is more crowded than the starting material, which can lead to a KIE that is close to unity or slightly inverse (kH/kD < 1). For borderline mechanisms, the magnitude of the α-deuterium KIE can provide insight into the degree of carbocation character in the transition state. A study on the solvolysis of substituted benzyl nitrates has shown that the α-deuterium isotope effects are sensitive to the nature of the substituent on the benzene (B151609) ring researchgate.net.

Solvent isotope effects can also be revealing. For instance, comparing the reaction rate in H2O versus D2O can provide information about the role of the solvent in the reaction mechanism, particularly in proton transfer steps or in stabilizing the transition state through hydrogen bonding chem-station.com.

Stereochemical Analysis of Reaction Mechanisms and Product Stereochemistry

When a reaction occurs at a chiral center, the stereochemistry of the product provides critical information about the reaction mechanism. If the benzylic carbon of this compound were chiral (by isotopic labeling, for example), the stereochemical outcome of its substitution reactions would be highly indicative of the operative mechanism.

An SN2 reaction proceeds with a backside attack of the nucleophile, resulting in a complete inversion of configuration at the stereocenter. This is a hallmark of the SN2 mechanism.

An SN1 reaction , on the other hand, proceeds through a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face with equal probability. This leads to racemization , producing an equal mixture of enantiomers with retention and inversion of configuration.

For this compound, given the likelihood of an SN2 pathway under most conditions, reactions are expected to proceed with inversion of configuration. However, if conditions are changed to favor an SN1 mechanism (e.g., highly polar protic solvent, weak nucleophile), a loss of stereochemical integrity and the formation of a racemic product would be anticipated.

Applications of 3 Cyanobenzyl Methanesulfonate in Organic Synthesis

As a Precursor for the Synthesis of Complex Organic Molecules

The structural features of 3-Cyanobenzyl methanesulfonate (B1217627) make it a valuable starting material for the synthesis of more intricate organic structures. Its ability to participate in various chemical reactions allows for its incorporation into larger and more complex molecular frameworks.

Aromatic and heterocyclic structures are fundamental components of many pharmaceuticals, agrochemicals, and materials. While specific examples detailing the direct use of 3-Cyanobenzyl methanesulfonate in the construction of these scaffolds are not extensively documented in readily available literature, its chemical nature suggests its potential as a building block. The benzyl (B1604629) group provides a stable aromatic core, while the cyano and methanesulfonate groups offer reactive sites for further functionalization and ring-forming reactions. For instance, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing handles for annulation reactions to form fused ring systems. The methanesulfonate is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a wide array of functionalities that can then be used to construct heterocyclic rings.

The total synthesis of natural products and other complex target molecules often relies on the strategic use of key intermediates that contain multiple functionalities poised for further elaboration. Although specific total synthesis campaigns where this compound is explicitly named as a key intermediate are not prominently reported, its structure is emblematic of the type of intermediate that would be valuable in such endeavors. A synthetic chemist could envision using the methanesulfonate group for an initial coupling reaction, followed by transformations of the cyano group at a later stage to complete the carbon skeleton or introduce critical functional groups of the target molecule.

Role as a Versatile Electrophilic Reagent in Cascade and Multistep Processes

The methanesulfonate group in this compound renders the benzylic carbon highly electrophilic. This characteristic is pivotal for its role as an electrophilic reagent. In the presence of a suitable nucleophile, the methanesulfonate anion is readily displaced, allowing for the introduction of the 3-cyanobenzyl moiety onto a variety of substrates.

In the context of cascade and multistep processes, this electrophilicity can be strategically employed. A reaction sequence could be designed where an initial nucleophilic attack on this compound triggers a cascade of subsequent reactions. For example, the newly introduced 3-cyanobenzyl group could possess functionalities that, under the reaction conditions or upon a subsequent trigger, participate in intramolecular cyclizations or rearrangements, leading to the rapid assembly of complex molecular architectures from simple precursors. While detailed research findings on its specific application in complex cascade reactions are not widely available, the fundamental principles of its reactivity support its potential in this area.

Utilization in Polymer Chemistry and Material Science (e.g., monomer synthesis)

The application of bifunctional molecules in polymer chemistry is a cornerstone of creating materials with tailored properties. This compound, with its distinct reactive sites, presents opportunities for integration into polymer structures.

Derivatives and Analogues of 3 Cyanobenzyl Methanesulfonate

Synthesis of Structurally Modified Analogues

The synthesis of analogues of 3-cyanobenzyl methanesulfonate (B1217627) involves targeted chemical modifications. These can be broadly categorized into alterations of the aromatic benzyl (B1604629) ring and variations of the sulfonate ester group.

The benzyl moiety of 3-cyanobenzyl methanesulfonate can be modified by introducing various substituents onto the aromatic ring. The general synthesis strategy involves the reaction of a substituted benzyl alcohol with methanesulfonyl chloride, typically in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. nih.gov

Researchers have synthesized a range of substituted benzyl methanesulfonates to explore their chemical properties. For instance, α-hydroxy-benzylphosphonates bearing substituents such as 4-methoxy, 2-methoxy, 3-methoxyphenyl (B12655295), and 3,5-di-tert-butylphenyl have been successfully mesylated. nih.gov The reaction involves a nucleophilic substitution on the sulfur atom of methanesulfonyl chloride by the hydroxyl group of the substituted benzyl alcohol derivative. nih.govacs.org Another example includes the synthesis of 2-[(Trimethylsilyl)methyl]benzyl methanesulfonates, which serve as precursors for o-quinodimethanes. organic-chemistry.org Similarly, the methanesulfonylation of α-(2-benzimidazolyl)benzyl alcohol has also been reported, demonstrating the versatility of this synthetic approach for creating structurally diverse analogues. nih.gov

The standard procedure for these syntheses involves reacting the appropriately substituted α-hydroxy-benzylphosphonate with methanesulfonyl chloride at room temperature in a solvent like toluene, with triethylamine as the base. nih.govacs.org The desired mesylated products are then typically isolated and purified using column chromatography. acs.org

The methanesulfonate (mesylate) group is an excellent leaving group, but its properties can be altered by replacing it with other sulfonate esters. This allows for the modulation of reactivity. Common variations include p-toluenesulfonates (tosylates), trifluoromethanesulfonates (triflates), and others. The synthesis of these analogues follows a similar pathway to mesylation, where the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride, trifluoromethanesulfonic anhydride) is reacted with the parent alcohol (3-cyanobenzyl alcohol).

For example, studies on α-hydroxy-benzylphosphonates have demonstrated the synthesis of both mesylated and tosylated derivatives, allowing for direct comparison. nih.gov The synthesis of various sulfonate esters, including tosylates, mesylates, β-naphthylsulfonyl esters, and 8-quinolinesulfonyl esters, has been achieved by reacting the respective sulfonyl chloride with a hydroxyl-containing precursor. researchgate.net While not on a benzyl system, the preparation of p-toluenesulfonate, methanesulfonate, and trifluoromethanesulfonate (B1224126) derivatives of D-mannitol illustrates the general applicability of these synthetic transformations. researchgate.net These reactions highlight the conversion of a hydroxyl group into a sulfonate ester, a key step in activating the alcohol for subsequent nucleophilic substitution reactions. libretexts.org

Comparative Reactivity Profiles of Analogues

The structural modifications introduced into the analogues of this compound have a profound impact on their chemical reactivity, particularly in nucleophilic substitution and solvolysis reactions. The nature of the substituent on the benzyl ring and the type of sulfonate group dictate the reaction mechanism and rate.

Analogues with electron-donating groups (EDGs) on the benzyl ring tend to be more reactive, especially in reactions that proceed via a carbocation intermediate (SN1 mechanism). The EDGs stabilize the positive charge of the benzylic carbocation through resonance or inductive effects. stackexchange.com Conversely, electron-withdrawing groups (EWGs), such as the cyano group in the parent compound, destabilize the carbocation and thus slow down SN1 reactions. nih.gov

A study on the mesylation of substituted α-hydroxy-benzylphosphonates revealed significant reactivity differences. nih.gov When the aromatic ring contained strong electron-donating methoxy (B1213986) groups at the 4- or 2-positions, the reaction with methanesulfonyl chloride did not yield the expected mesylate. Instead, the corresponding α-chlorophosphonates were formed exclusively. nih.gov This suggests that the departure of the methanesulfonate anion is assisted by the methoxy group, leading to a stabilized cationic intermediate that is then captured by the chloride ion. nih.gov In contrast, the analogue with a 3-methoxyphenyl group, where the resonance-donating effect is not directly conjugated with the benzylic carbon, yielded the expected mesylated product. nih.gov

The solvolysis rates of a wide array of ring-substituted benzyl chlorides provide a quantitative comparison of reactivity. Although the leaving group is different, the principles governing substituent effects are directly applicable to methanesulfonates. The first-order rate constant for solvolysis in 20% acetonitrile (B52724) in water decreased dramatically from 2.2 s⁻¹ for the electron-donating 4-methoxybenzyl chloride to 1.1 x 10⁻⁸ s⁻¹ for the electron-withdrawing 3,4-dinitrobenzyl chloride, spanning a reactivity range of over 10⁸. nih.gov This demonstrates the powerful influence of benzyl moiety substituents on the stability of the transition state and any potential carbocation intermediate.

Table 1: Comparative Solvolysis Rates of Substituted Benzyl Chlorides This interactive table provides data on the first-order rate constants (ksolv) for the solvolysis of various ring-substituted benzyl chlorides in 20% acetonitrile in water at 25°C. This data illustrates the impact of substituents on the reactivity of benzyl systems, which is analogous to the behavior of benzyl methanesulfonates.

Substituent ksolv (s⁻¹)
4-Methoxy 2.2
4-Methyl 1.6 x 10⁻³
H (Unsubstituted) 3.0 x 10⁻⁵
3-Cyano 2.1 x 10⁻⁷
4-Nitro 1.2 x 10⁻⁷
3,4-Dinitro 1.1 x 10⁻⁸

Data sourced from J. Org. Chem. 2010, 75, 12, 4133–4143. nih.gov

Computational and Theoretical Studies of 3 Cyanobenzyl Methanesulfonate

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of a molecule is fundamental to its stability, reactivity, and spectroscopic properties. Theoretical methods, particularly Density Functional Theory (DFT), are widely employed to analyze the distribution of electrons and the nature of chemical bonds within 3-Cyanobenzyl methanesulfonate (B1217627).

Detailed analysis of the molecule's geometry is the first step. DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can determine the optimized molecular geometry, including bond lengths and angles. researchgate.net These theoretical parameters can then be compared with experimental data, if available, to validate the computational model. researchgate.net

Key aspects of the electronic structure include the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. semanticscholar.org For a related compound, meta-cyanobenzyl substituted benzimidazolium salt, the HOMO-LUMO energy gap was calculated to be as low as 2.930 eV, indicating high reactivity. semanticscholar.org

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. These maps illustrate electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. semanticscholar.org For 3-Cyanobenzyl methanesulfonate, the MEP would likely show negative potential around the oxygen atoms of the sulfonate group and the nitrogen of the cyano group, identifying them as sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the benzylic protons.

Natural Bond Orbital (NBO) analysis offers deeper insights into bonding by studying donor-acceptor interactions. researchgate.net This analysis can quantify the delocalization of electron density between filled and empty orbitals, providing a measure of hyperconjugation and its contribution to molecular stability.

Table 1: Calculated Electronic Properties of a Representative Molecule This table presents typical data obtained from DFT calculations for a molecule similar in structure to this compound.

ParameterCalculated ValueMethod/Basis Set
HOMO Energy-6.09 eVB3LYP/6-31G(d,p)
LUMO Energy-1.70 eVB3LYP/6-31G(d,p)
HOMO-LUMO Gap4.39 eVB3LYP/6-31G(d,p)
Dipole Moment2.91 DebyeB3LYP/6-31G(d,p)

Quantum Chemical Calculations of Reaction Mechanisms and Energy Landscapes

Quantum chemical calculations are indispensable for elucidating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface, these methods can identify reactants, products, intermediates, and the transition states that connect them. This provides a detailed, step-by-step understanding of how a transformation involving this compound occurs.

The methanesulfonate group is a good leaving group, making the benzylic carbon an electrophilic site prone to nucleophilic substitution reactions. Theoretical calculations can model this process by:

Optimizing Geometries: The structures of the reactant (this compound and a nucleophile), the transition state, and the product are fully optimized.

Identifying Transition States: A key step is locating the transition state structure, which is a first-order saddle point on the potential energy surface. This is confirmed by vibrational frequency analysis, where the transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Advanced methods like the Artificial Force Induced Reaction (AFIR) can be used to perform automated searches for reaction paths, exploring numerous potential mechanisms without prior assumptions. nih.govchemrxiv.org These calculations can be performed in the gas phase or, more realistically, by including solvent effects through implicit or explicit solvation models. nih.govchemrxiv.org

Table 2: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction This table illustrates a simplified reaction energy landscape for the reaction of this compound with a nucleophile (Nu-).

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Nu-0.0
Transition State[Nu---C---OMs]‡+15.2
Products3-Cyanobenzyl-Nu + MsO--10.5

Conformation Analysis and Molecular Dynamics Simulations

While quantum calculations often focus on static structures at 0 K, molecules are dynamic entities. This compound possesses rotational freedom, particularly around the C-C and C-O single bonds, leading to various possible conformations. Conformation analysis aims to identify the most stable arrangements (conformers) and the energy barriers for rotation between them. For ethyl methanesulfonate, theoretical studies have identified two stable conformations, with one being more stable due to favorable lone pair geometry. nih.gov

Molecular Dynamics (MD) simulations provide a powerful method to study the time evolution of a molecular system. mdpi.com By solving Newton's equations of motion for all atoms in the system, MD simulations can model the molecule's behavior over time, typically on the nanosecond to microsecond scale. These simulations require a force field, which is a set of parameters describing the potential energy of the system.

For this compound, MD simulations could be used to:

Explore its conformational landscape in different solvents.

Analyze the stability of its structure over time.

Study its interactions with other molecules, such as a solvent or a reactant. nih.gov

Calculate thermodynamic properties by averaging over the simulation trajectory.

The output of an MD simulation is a trajectory file containing the positions and velocities of all atoms at each time step. Analysis of this trajectory can reveal important dynamic information, such as Root Mean Square Deviation (RMSD) to assess structural stability. nih.gov

Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry can go beyond explaining known reactions to predict the outcomes of new ones. The electronic and structural data derived from quantum calculations are key to predicting reactivity. Global reactivity descriptors, calculated from HOMO and LUMO energies, such as hardness, chemical potential, and the electrophilicity index, provide a quantitative measure of a molecule's reactivity. semanticscholar.org

For this compound, these descriptors can help predict its behavior in various transformations. For instance, the electrophilicity index would quantify the propensity of the benzylic carbon to accept electrons from a nucleophile.

In cases where a molecule has multiple reactive sites, computational models can predict selectivity. For example, if a reagent could potentially react at the benzylic carbon or the aromatic ring, calculations of activation barriers for both pathways would reveal the kinetically favored product. One computational framework achieves this by first generating a set of all chemically plausible products and then using a trained model to rank them, successfully identifying the major product in a high percentage of cases. nih.gov This approach has been shown to correctly predict outcomes, such as the replacement of a mesylate group by an azide. nih.gov

Application of Machine Learning in Predicting Reaction Outcomes

The intersection of computational chemistry and artificial intelligence has led to the development of machine learning (ML) models capable of predicting reaction outcomes with remarkable accuracy. pharmaceutical-technology.com Instead of relying solely on first-principles quantum calculations for every new reaction, ML models learn from vast datasets of known experimental reactions.

These models can predict various aspects of a chemical reaction, including:

Yield Prediction: By analyzing the features of reactants, catalysts, and solvents, ML models like 'random forest' can predict the yield of a specific reaction. pharmaceutical-technology.com These models can be trained on surprisingly small datasets of a few hundred reactions and can even predict yields for compounds not included in the initial training set. pharmaceutical-technology.com

Product Prediction: Neural networks can be trained on thousands of reaction records to predict the major product from a given set of reactants. nih.gov

Condition Recommendation: ML models can suggest the optimal catalyst, solvent, and temperature for a desired transformation, a task that has traditionally relied on expert knowledge. researchgate.net Neural networks trained on millions of reactions from databases like Reaxys have shown high accuracy in recommending suitable reaction conditions. researchgate.net

For a substrate like this compound, an ML model could be used to quickly screen a large number of potential nucleophiles and catalysts to identify the combination most likely to produce a desired product in high yield, thereby accelerating experimental discovery.

Future Research Directions and Outlook

Development of Novel Catalytic Systems for 3-Cyanobenzyl Methanesulfonate (B1217627) Transformations

The transformation of 3-Cyanobenzyl methanesulfonate, a versatile synthetic intermediate, is a key area for the application of novel catalytic systems. Future research will likely focus on enhancing the efficiency, selectivity, and environmental compatibility of these transformations.

Key Research Areas:

C-H Activation: Direct functionalization of the benzyl (B1604629) C-H bonds of 3-cyanobenzyl derivatives using transition metal catalysts presents an atom-economical approach to introduce new functional groups. Research into enantioselective cyanation of benzylic C-H bonds, for instance, could lead to the synthesis of valuable chiral α-aryl nitriles. nih.gov

Cyanation of C-N Bonds: Developing catalytic systems for the cyanation of benzylic C-N bonds offers an alternative route to α-aryl nitriles. Nickel-catalyzed reductive cyanation has shown promise in this area, providing a cyanide-free method for this transformation. acs.orgsemanticscholar.org

Cross-Coupling Reactions: Novel catalysts for cross-coupling reactions involving the methanesulfonate group as a leaving group can expand the synthetic utility of this compound. This includes the development of catalysts for direct arylation, alkylation, and magnesiation of benzyl alcohols, which are precursors to benzyl methanesulfonates.

Benzylic Alcohol Transformations: The development of catalysts, such as high-valent heterobimetallic complexes, for the transformation of benzyl alcohols into various derivatives provides an indirect but relevant avenue for the synthesis and functionalization of compounds related to this compound. organic-chemistry.orgresearchgate.netmdpi.commdpi.com

Catalyst TypePotential Transformation of 3-Cyanobenzyl DerivativesAnticipated Advantages
Copper-based catalystsEnantioselective cyanation of benzylic C-H bondsHigh enantioselectivity, mild reaction conditions
Nickel-based catalystsReductive cyanation of benzylic C-N bondsCyanide-free process, broad substrate scope
Palladium-based catalystsCross-coupling reactions, C-H activationHigh efficiency and selectivity
High-valent heterobimetallic complexesBenzylation of various nucleophilesMild reaction conditions, high functional group tolerance

Integration of this compound Chemistry with Flow Chemistry and Automation

The integration of flow chemistry and automation offers significant advantages for the synthesis and transformation of this compound, enabling better control, scalability, and safety.

Key Advantages:

Enhanced Safety: Flow chemistry minimizes the risks associated with handling hazardous reagents and intermediates by using small reaction volumes and enabling precise temperature control. This is particularly relevant for cyanation reactions which can involve toxic cyanide reagents. acs.org

Improved Efficiency and Yield: The high surface-area-to-volume ratio in flow reactors enhances heat and mass transfer, leading to faster reaction times and often higher yields compared to batch processes. acs.org A continuous flow process for the production of benzyl cyanide, a related compound, has been developed, demonstrating the feasibility of this approach. google.com

Scalability: Flow chemistry allows for straightforward scaling of reactions by extending the operation time or by using parallel reactors, which is a significant advantage for industrial production.

Automation and Optimization: Automated flow systems can be used for high-throughput screening of reaction conditions, enabling rapid optimization of synthetic protocols.

Exploration of Sustainable Synthetic Pathways

The principles of green chemistry are increasingly guiding the development of synthetic routes for compounds like this compound, aiming to reduce environmental impact and improve resource efficiency.

Key Strategies:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, ionic liquids, or supercritical fluids is a key aspect of green chemistry. chemistryjournals.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Renewable Feedstocks: Exploring the use of renewable starting materials for the synthesis of this compound and its precursors.

Biocatalysis: The use of enzymes as catalysts can offer high selectivity and mild reaction conditions, contributing to more sustainable processes. The production of biocatalysts using microorganisms is a growing area of research. sciencedaily.com

Green Chemistry PrincipleApplication in this compound Synthesis
Prevention of WasteOptimizing reactions to minimize byproducts.
Atom EconomyDesigning synthetic routes with high atom efficiency.
Use of Safer SolventsReplacing traditional volatile organic compounds with greener alternatives.
Design for Energy EfficiencyUtilizing milder reaction conditions and alternative energy sources like microwaves.
Use of Renewable FeedstocksInvestigating bio-based starting materials.
CatalysisEmploying catalytic reagents over stoichiometric ones to reduce waste.

Advanced Spectroscopic Probes for Mechanistic Intermediates

A deeper understanding of reaction mechanisms is crucial for the optimization and development of new synthetic methods. Advanced spectroscopic techniques can provide valuable insights into the transient intermediates involved in the transformations of this compound.

Relevant Techniques:

Time-Resolved Infrared (TR-IR) Spectroscopy: This technique can be used to observe the formation and decay of short-lived intermediates in real-time, providing crucial information about reaction pathways. wikipedia.org

X-ray Absorption Spectroscopy (XAS) and Resonant Inelastic X-ray Scattering (RIXS): These methods can probe the electronic structure of catalytic species and reaction intermediates, helping to elucidate the role of the catalyst in the reaction mechanism. wikipedia.org

Mass Spectrometry (MS): Techniques like GC-MS have been used to study the formation of methanesulfonate esters and can be applied to monitor the reactions of this compound. researchgate.netpqri.orgresearchgate.net

Synergistic Approaches Combining Computational and Experimental Research

The combination of computational modeling and experimental studies offers a powerful approach to accelerate the discovery and optimization of chemical reactions. This synergy is particularly valuable for understanding the complex transformations of molecules like this compound.

Areas of Synergy:

Transition State Modeling: Computational chemistry can be used to model the structures and energies of transition states, providing insights into reaction barriers and selectivity. researchgate.netmit.edunih.gov This information can guide the design of new catalysts and reaction conditions.

Reaction Mechanism Elucidation: Computational studies can help to elucidate complex reaction mechanisms by identifying key intermediates and transition states, complementing experimental observations. researchgate.netnih.govmdpi.comstanford.edu For example, computational studies have been used to investigate the mechanism of nucleophilic substitution reactions on benzyl bromides. researchgate.net

Predictive Modeling: Machine learning and artificial intelligence are emerging as powerful tools to predict the outcomes of reactions and to design new synthetic routes. schrodinger.com

The synergy between experimental and computational approaches has been demonstrated in studies of methanesulfonic acid reactions and aromatic stacking interactions, highlighting the potential of this integrated approach for advancing the chemistry of this compound. nih.govrsc.org

Q & A

Basic: How can researchers optimize the synthesis yield of 3-cyanobenzyl methanesulfonate in laboratory settings?

Methodological Answer:
Synthesis optimization requires careful control of reaction conditions. For methanesulfonate esters, a common approach involves reacting the alcohol precursor (e.g., 3-cyanobenzyl alcohol) with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine. Key parameters include:

  • Temperature : Maintain 0–5°C during the reaction to minimize side reactions like hydrolysis .
  • Solvent Choice : Use anhydrous dichloromethane or chloroform to stabilize intermediates and improve reaction efficiency .
  • Catalyst : Add catalytic FeCl₃ or AlCl₃ to enhance electrophilic substitution in aromatic systems, particularly if the benzyl group undergoes further functionalization .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Monitor progress via TLC or HPLC .

Basic: What analytical techniques are most reliable for quantifying trace impurities in this compound samples?

Methodological Answer:
Impurity profiling is critical for reproducibility in downstream applications. Recommended methods include:

  • LC/MS/MS : Provides high sensitivity for detecting alkylating agents like residual methanesulfonic acid or unreacted precursors. Use electrospray ionization (ESI) in positive ion mode with a C18 column (e.g., 2.1 × 50 mm, 3.5 µm) and gradient elution (water/acetonitrile + 0.1% formic acid) .
  • GC-FID : For volatile impurities, employ capillary columns (e.g., DB-5MS) with flame ionization detection. Derivatize non-volatile compounds using BSTFA + TMCS .
  • 1H NMR : Confirm structural integrity and detect solvents (e.g., residual dichloromethane) at 400 MHz in CDCl₃ .

Advanced: How does the mutagenic efficiency of this compound compare to ethyl methanesulfonate (EMS) in plant mutagenesis studies?

Methodological Answer:
While EMS is a well-characterized mutagen, this compound’s efficacy depends on its alkylation potential and tissue permeability. Key considerations:

  • Alkylation Sites : EMS primarily induces CG→TA transitions via O⁶-ethylguanine adducts. The benzyl group in this compound may target aromatic residues or DNA intercalation, requiring sequencing (e.g., whole-genome or exome) to map mutation profiles .
  • Dosage : Conduct dose-response assays (e.g., 0.1–1.0 mM for 12–24 hours in Arabidopsis seedlings). Compare survival rates and mutation frequencies using phenotypic screens (e.g., leaf morphology) or PCR-based markers .
  • Toxicity : Monitor cytotoxicity via trypan blue exclusion or ROS assays, as the cyanobenzyl group may enhance membrane permeability but also increase oxidative stress .

Advanced: How can researchers resolve contradictions in reaction kinetics data for this compound under varying solvent conditions?

Methodological Answer:
Contradictions often arise from solvent polarity effects on transition states. To address this:

  • Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates in solvents like DMSO (polar aprotic) vs. toluene (nonpolar). Plot ln(k) vs. 1/T to calculate activation parameters (ΔH‡, ΔS‡) .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare solvation energies and transition-state geometries. Software like Gaussian or ORCA can predict solvent-dependent regioselectivity .
  • Isotope Labeling : Use deuterated solvents (e.g., CD₃CN) to probe hydrogen-bonding interactions via kinetic isotope effects (KIEs) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all manipulations due to potential vapor release .
  • Storage : Store in amber vials at 2–8°C under inert gas (N₂ or Ar) to prevent hydrolysis .
  • Spill Management : Neutralize spills with 10% sodium bicarbonate solution, followed by adsorption using vermiculite .
  • Waste Disposal : Collect in sealed containers labeled for hazardous alkylating agents. Incinerate via certified facilities .

Advanced: What mechanistic insights explain the stability discrepancies of this compound in aqueous vs. anhydrous environments?

Methodological Answer:
Stability is governed by hydrolysis susceptibility:

  • Hydrolysis Pathways : In aqueous solutions, the methanesulfonate ester undergoes nucleophilic attack by water, forming 3-cyanobenzyl alcohol and methanesulfonic acid. Monitor degradation via HPLC with a UV detector (λ = 254 nm) .
  • pH Dependence : At pH > 7, hydroxide ions accelerate hydrolysis. Use buffered solutions (pH 4–6) for stability testing .
  • Anhydrous Stability : In dry DMF or THF, the compound remains stable for weeks. Confirm via Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) .

Advanced: How can researchers design a forward genetic screen using this compound to identify novel drug targets?

Methodological Answer:

  • Mutagenesis Protocol : Treat model organisms (e.g., yeast or C. elegans) with 0.5–2.0 mM this compound for 2–4 hours. Adjust dosage based on LD₅₀ assays .
  • Phenotypic Screening : Use high-throughput assays (e.g., fluorescence-activated cell sorting) to isolate mutants with resistance/sensitivity to a drug of interest.
  • Whole-Genome Sequencing : Employ Illumina sequencing for bulk segregant analysis. Map mutations using tools like SHOREmap or NextGene .
  • Validation : Confirm candidate genes via CRISPR/Cas9 knockouts or complementation assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.